molecular formula C9H11N3O B1428208 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol CAS No. 1346447-07-1

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

Cat. No. B1428208
M. Wt: 177.2 g/mol
InChI Key: KYOFTGPWORJBNR-UHFFFAOYSA-N
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Description

The compound “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” is a type of organic compound known as phenylpyrazoles . It belongs to the class of heterocyclic compounds .


Synthesis Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” consists of a pyrazole bound to a pyridine ring . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Chemical Reactions Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This strategy involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The empirical formula of “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” is C9H11N3O and its molecular weight is 177.20 . The SMILES string representation of the compound is OCCCc1cnc2[nH]ncc2c1 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Pyrazolo[3,4-b]pyridines, including compounds similar to 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol, have been synthesized and structurally analyzed for their diverse applications. These compounds present two tautomeric forms and have been the subject of extensive research due to their biomedical applications (Donaire-Arias et al., 2022).

  • Antibacterial and Antitumor Activities : Some pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial and antitumor activities. Specific compounds have shown significant activity against various bacteria and fungi, as well as antitumor activity against certain cell lines (El-Borai et al., 2012).

  • Catalytic Synthesis : Research has focused on the catalytic synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the efficiency of magnetically separable graphene oxide anchored sulfonic acid nanoparticles in synthesizing these compounds (Zhang et al., 2016).

  • Inhibitors of Cyclin-Dependent Kinases : Certain 1H-pyrazolo[3,4-b]pyridine derivatives, like SQ-67563, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs) in vitro, with the potential to block cell cycle progression and induce apoptosis (Misra et al., 2003).

  • Synthesis for Medicinal Chemistry Applications : The synthesis of novel pyrazolo[3,4-b]pyridine derivatives, including related heterocyclic compounds, has been reported with potential applications in medicinal chemistry (Júnior et al., 2016).

  • Development of Anticancer Agents : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents. Specific compounds demonstrated promising anticancer activity against various human cancer cell lines (Nagender et al., 2016).

properties

IUPAC Name

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOFTGPWORJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287773
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

CAS RN

1346447-07-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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